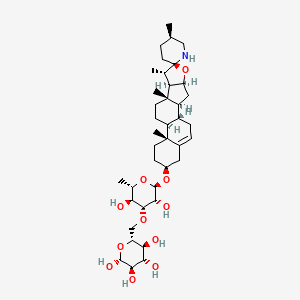

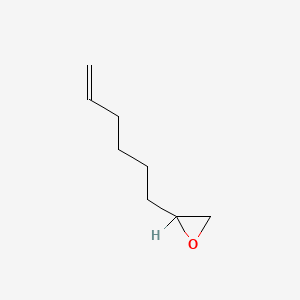

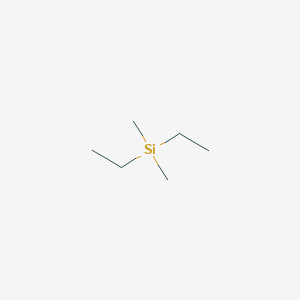

![molecular formula C10H11ClN2 B1584120 6-Chloro-2-isopropyl-1H-benzo[d]imidazole CAS No. 4886-29-7](/img/structure/B1584120.png)

6-Chloro-2-isopropyl-1H-benzo[d]imidazole

Descripción general

Descripción

6-Chloro-2-isopropyl-1H-benzo[d]imidazole (6-Cl-IPB) is a heterocyclic compound with a range of potential applications in scientific research. 6-Cl-IPB is a member of the family of benzo[d]imidazole compounds, which are known for their strong binding affinity to a variety of proteins. It is a useful tool for studying the structure and function of proteins, and has been used in a range of laboratory experiments.

Aplicaciones Científicas De Investigación

Ferroelectricity and Antiferroelectricity in Benzimidazoles

Benzimidazoles, including compounds structurally related to 6-Chloro-2-isopropyl-1H-benzo[d]imidazole, exhibit remarkable above-room-temperature ferroelectricity and antiferroelectricity due to their dipolar molecular chains. This property makes them promising for the development of lead- and rare-metal-free ferroelectric devices. The study demonstrated high electric polarization and thermal robustness, highlighting the potential of benzimidazole derivatives in electronics (Horiuchi et al., 2012).

Synthesis of Polycyclic Scaffolds

The first Pd-catalyzed tandem cyclization of imidazo[1,2-a]pyridines with 2-chlorobenzaldehydes through C-H arylation and acylation has been developed for the efficient synthesis of novel polycyclic scaffolds. This advancement provides a new methodology for constructing complex molecular architectures, showcasing the versatility of benzimidazole derivatives in organic synthesis (Mu et al., 2016).

Chemical Sensors

A benzimidazole-based chemosensor efficiently detects Al3+ ions in aqueous DMSO, indicative of the utility of benzimidazole derivatives in environmental monitoring and diagnostics. The sensor's selective, sensitive, and ratiometric detection capabilities underscore the application of these compounds in chemical sensing technologies (Jeyanthi et al., 2013).

Corrosion Inhibition

Studies on the effects of imidazole and its derivatives on copper corrosion in seawater reveal their efficacy as mixed-type corrosion inhibitors. This application is crucial for protecting metallic surfaces in marine and other corrosive environments, demonstrating the practical importance of benzimidazole derivatives in industrial applications (Mihajlović et al., 2017).

Anti-inflammatory and Antioxidant Agents

A series of benzimidazole analogs have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. The research indicates the potential of these compounds for developing new therapeutic agents, highlighting the biomedical relevance of benzimidazole derivatives (Shankar et al., 2017).

Propiedades

IUPAC Name |

6-chloro-2-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFJAHXSMPRMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319414 | |

| Record name | 6-Chloro-2-isopropyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-isopropyl-1H-benzo[d]imidazole | |

CAS RN |

4886-29-7 | |

| Record name | 4886-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-isopropyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

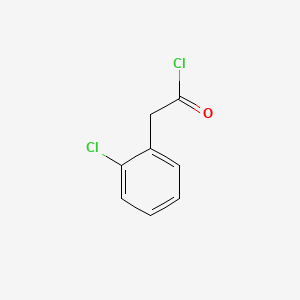

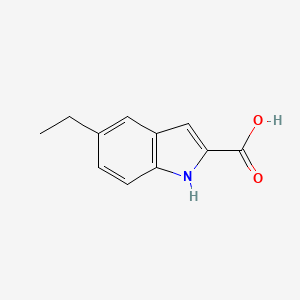

![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)